molecular formula C9H9Cl2N3 B1459486 5,7-Dichloro-2-isopropylpyrazolo[1,5-A]pyrimidine CAS No. 1211591-34-2

5,7-Dichloro-2-isopropylpyrazolo[1,5-A]pyrimidine

Cat. No.: B1459486
CAS No.: 1211591-34-2
M. Wt: 230.09 g/mol
InChI Key: NNACUNYNRYVYQQ-UHFFFAOYSA-N
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Description

5,7-Dichloro-2-isopropylpyrazolo[1,5-A]pyrimidine is a useful research compound. Its molecular formula is C9H9Cl2N3 and its molecular weight is 230.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

5,7-Dichloro-2-isopropylpyrazolo[1,5-A]pyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell cycle progression. Additionally, this compound interacts with other proteins and biomolecules, potentially altering their functions and contributing to its overall biochemical effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce cell cycle arrest and apoptosis, particularly in breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines . The compound influences cell signaling pathways, including those involved in cell proliferation and survival, leading to reduced cell viability. Furthermore, this compound affects gene expression and cellular metabolism, contributing to its cytotoxic effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets essential for cell cycle progression . This inhibition leads to cell cycle arrest at the G1/S phase, ultimately resulting in apoptosis. Additionally, the compound may interact with other biomolecules, modulating their activities and contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound exhibits stability under standard storage conditions (2-8°C) and maintains its activity over extended periods . Long-term studies have shown that the compound’s effects on cellular function, including cell cycle arrest and apoptosis, persist over time, indicating its potential for sustained therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed, indicating a narrow therapeutic window. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes involved in drug metabolism . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites may retain biological activity or contribute to the compound’s overall pharmacokinetic profile. Additionally, this compound may affect metabolic flux and alter metabolite levels, influencing cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins, facilitating its uptake and distribution . It accumulates in specific cellular compartments, where it exerts its biochemical effects. The localization and accumulation of the compound are critical for its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy and specificity. Understanding the subcellular localization of this compound is essential for optimizing its therapeutic applications.

Properties

IUPAC Name

5,7-dichloro-2-propan-2-ylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3/c1-5(2)6-3-9-12-7(10)4-8(11)14(9)13-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNACUNYNRYVYQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN2C(=C1)N=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.